Chemical structure and molecular weight of ethyl 3-butanamido-2-oxobutanoate
Chemical structure and molecular weight of ethyl 3-butanamido-2-oxobutanoate
An In-depth Technical Guide to Ethyl 3-butanamido-2-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of ethyl 3-butanamido-2-oxobutanoate, a specialized N-acylated α-keto ester. While specific experimental data for this exact molecule is not widely published, this document outlines its chemical structure, molecular properties based on established chemical principles, and a robust, proposed synthesis pathway. The guide delves into the scientific rationale behind the synthetic strategy, provides a detailed experimental protocol for its preparation and characterization, and discusses the potential applications of this molecular scaffold in drug discovery and medicinal chemistry. The α-ketoamide motif is a privileged structure known for its role in enzyme inhibition, making this class of compounds highly relevant to researchers in the pharmaceutical sciences.[1][2][3]
Chemical Identity and Physicochemical Properties
Chemical Structure
Ethyl 3-butanamido-2-oxobutanoate is a derivative of ethyl 2-oxobutanoate, featuring a butanamide functional group at the C3 position. The core structure consists of an α-keto ester, a functionality known for its electrophilic character, and an amide linkage that can participate in hydrogen bonding.
Figure 1: 2D Structure of ethyl 3-butanamido-2-oxobutanoate
Molecular Formula and Weight
Based on its structure, the key molecular identifiers for ethyl 3-butanamido-2-oxobutanoate have been determined and are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-butanamido-2-oxobutanoate | Derived |
| Molecular Formula | C₁₀H₁₇NO₄ | Calculated |
| Molecular Weight | 215.25 g/mol | Calculated |
| SMILES | CCC(=O)NC(C)C(=O)C(=O)OCC | Derived |
| InChIKey | Not available in public databases | - |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow oil/liquid | Based on similar α-keto esters |
| Boiling Point | > 200 °C (decomposition may occur) | High due to molecular weight and polar groups |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, methanol. Sparingly soluble in water. | Expected for a moderately polar organic molecule |
| pKa (NH proton) | ~17-19 | Typical pKa for a secondary amide proton |
Synthesis and Characterization
Proposed Synthesis Pathway: N-Acylation
The most direct and logical approach for synthesizing ethyl 3-butanamido-2-oxobutanoate is through the nucleophilic acyl substitution of a suitable precursor, ethyl 2-amino-3-oxobutanoate, with an acylating agent.[4][5][6]
Causality and Experimental Rationale:
-
Precursor Selection : Ethyl 2-amino-3-oxobutanoate serves as the ideal starting material, providing the core α-keto ester backbone with a primary amine ready for functionalization.[7][8] It is often available as a hydrochloride salt, which requires neutralization in situ.
-
Acylating Agent : Butanoyl chloride is selected as the acylating agent to introduce the butanamido moiety. It is highly reactive, ensuring an efficient reaction. Butyric anhydride is a suitable, less aggressive alternative.
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion. Two equivalents of the base are typically used if the starting material is a hydrochloride salt.
-
Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive butanoyl chloride.
The overall reaction is as follows:
Experimental Protocol
This protocol describes a self-validating system, incorporating in-process monitoring and a final purification step to ensure the identity and purity of the final product.
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq)
-
Butanoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition : Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture for 15-20 minutes.
-
Acylation : Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
-
Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product : Combine the pure fractions and remove the solvent in vacuo to obtain ethyl 3-butanamido-2-oxobutanoate as a purified oil or solid.
Analytical Characterization
To confirm the structure and purity of the synthesized compound, a combination of spectroscopic techniques is essential.[10]
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¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include two distinct triplets and quartets for the two ethyl groups, a doublet for the C4-methyl group, a multiplet for the C3-methine proton, a broad singlet for the N-H proton, and signals corresponding to the propyl chain of the butanoyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the three carbonyl carbons (ester, ketone, and amide), along with the other aliphatic carbons in the molecule.
-
IR (Infrared) Spectroscopy : Characteristic absorption bands would confirm the presence of key functional groups: N-H stretching (~3300 cm⁻¹), C=O stretching for the ester, ketone, and amide (~1750-1650 cm⁻¹), and C-O stretching.
-
HRMS (High-Resolution Mass Spectrometry) : This analysis will provide an exact mass measurement, which should match the calculated mass for the molecular formula C₁₀H₁₇NO₄, confirming its elemental composition.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and purification of the target compound.
Relevance and Potential Applications in Drug Development
The α-ketoamide moiety present in ethyl 3-butanamido-2-oxobutanoate is considered a "privileged structure" in medicinal chemistry.[1][2] This motif is found in numerous natural products and FDA-approved drugs.[3]
-
Enzyme Inhibition : The electrophilic ketone of the α-keto group can act as a "warhead," forming a reversible covalent bond with nucleophilic residues (like serine or cysteine) in the active sites of enzymes, particularly proteases. This makes α-ketoamides potent inhibitors of enzyme classes critical in viral replication (e.g., coronaviral proteases) and cancer progression.[3]
-
Peptidomimetics : The N-acyl amino ester structure can mimic peptide backbones, allowing these molecules to be designed as substrate analogs that bind to enzyme active sites with high affinity and specificity. The butanamido side chain can be modified to target specific substrate pockets.
-
Improved Pharmacokinetics : Compared to related structures like α-keto acids or α-keto esters, α-ketoamides often exhibit superior metabolic stability and better cell membrane permeability, which are desirable properties for drug candidates.[1]
Given these characteristics, ethyl 3-butanamido-2-oxobutanoate and its derivatives are excellent candidates for screening libraries in the development of novel therapeutics, particularly in the fields of antiviral, anticancer, and anti-inflammatory drug discovery.
References
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Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters. Available at: [Link]
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Micale, N., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. Available at: [Link]
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PubChem. Ethyl 2-amino-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]
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De Risi, C., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. Available at: [Link]
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Goh, J. B., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. Available at: [Link]
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Goh, J. B., et al. (2008). Direct, facile synthesis of N-acyl-alpha-amino amides from alpha-keto esters and ammonia. PubMed. Available at: [Link]
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Havlíček, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. 193. ResearchGate. Available at: [Link]
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Chemical Synthesis Database. (2025). ethyl 2-amino-3-oxobutanoate. Chemical Synthesis Database. Available at: [Link]
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Chemsheets. (2016). ACYLATION of ALCOHOLS / AMINES. Chemsheets. Available at: [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
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